Cas no 2090472-22-1 (methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate)

methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 化学的及び物理的性質
名前と識別子
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- 1H-1,2,3-Triazole-5-carboxylic acid, 4-(aminomethyl)-, methyl ester
- methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate
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- MDL: MFCD31462820
- インチ: 1S/C5H8N4O2/c1-11-5(10)4-3(2-6)7-9-8-4/h2,6H2,1H3,(H,7,8,9)
- InChIKey: GXCKTKPGSIQNJI-UHFFFAOYSA-N
- SMILES: N1C(C(OC)=O)=C(CN)N=N1
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-4978790-0.5g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 95.0% | 0.5g |
$905.0 | 2025-02-22 | |
Enamine | EN300-786117-2.5g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 2.5g |
$2576.0 | 2023-05-26 | ||
Enamine | EN300-786117-0.5g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 0.5g |
$1262.0 | 2023-05-26 | ||
Enamine | EN300-786117-10.0g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 10g |
$5652.0 | 2023-05-26 | ||
Enamine | EN300-4978790-0.05g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 95.0% | 0.05g |
$792.0 | 2025-02-22 | |
Enamine | EN300-4978790-1g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 1g |
$1315.0 | 2023-09-01 | ||
Enamine | EN300-4978790-5g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 5g |
$3812.0 | 2023-09-01 | ||
Enamine | EN300-4978790-10.0g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 95.0% | 10.0g |
$4052.0 | 2025-02-22 | |
Enamine | EN300-4978790-0.1g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 95.0% | 0.1g |
$829.0 | 2025-02-22 | |
Enamine | EN300-786117-0.25g |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate |
2090472-22-1 | 0.25g |
$1209.0 | 2023-05-26 |
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate 関連文献
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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2. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylateに関する追加情報
Methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2090472-22-1): A Comprehensive Overview
Methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2090472-22-1) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and synthetic biology. This compound, characterized by its triazole core and amine functional group, has garnered attention due to its potential in modulating biological pathways and its role as a key intermediate in the synthesis of more complex molecules.
The structure of methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate consists of a triazole ring substituted with an amine group at the 5-position and a carboxylate ester at the 4-position. This unique arrangement makes it a valuable building block for the construction of heterocyclic compounds, which are widely prevalent in medicinal chemistry. The presence of both amine and carboxylate functionalities allows for further chemical modifications, making it a versatile precursor in the synthesis of peptidomimetics and other bioactive molecules.
In recent years, there has been a surge in research focused on the development of novel heterocyclic compounds for therapeutic applications. The triazole moiety, in particular, has been extensively studied due to its stability and ability to participate in various chemical reactions. Methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate has emerged as a promising candidate for further exploration in this domain.
One of the most compelling aspects of methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate is its potential as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop novel compounds with therapeutic potential. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The amine group can be further functionalized to introduce additional pharmacophores, enhancing the biological activity of the resulting molecules.
The pharmaceutical industry has shown particular interest in using methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate as a scaffold for drug discovery. Its ability to undergo various chemical transformations makes it an ideal candidate for generating libraries of compounds for high-throughput screening. This approach has led to the identification of several lead compounds with promising pharmacological profiles.
Moreover, the compound's role in synthetic biology cannot be overstated. The triazole ring is a common feature in many biologically active natural products and synthetic drugs. By utilizing methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate as a starting material, researchers can access a wide range of derivatives that mimic natural products or exhibit novel biological activities. This has opened up new avenues for drug development and provided insights into the structural requirements for biological activity.
The synthesis of methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate involves several well-established chemical methodologies. One common approach is the condensation of ethyl acetoacetate with guanidine hydrochloride under basic conditions to form the triazole core. Subsequent functionalization with an amine group and esterification yield the desired product. This synthetic route is efficient and scalable, making it suitable for industrial applications.
In conclusion, methyl 5-(aminomethyl)-1H-1,2,3-triazole-4-carboxylate (CAS No. 2090472-22-1) is a multifaceted compound with significant potential in pharmaceutical chemistry and synthetic biology. Its unique structural features and reactivity make it an invaluable tool for drug discovery and molecular construction. As research continues to uncover new applications for this compound, its importance in the field is likely to grow even further.
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